Gadolinium(III) nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Other Gadolinium Compounds:

Gd(NO3)3·6H2O serves as a starting material for the synthesis of various other gadolinium compounds used in scientific research. These compounds possess unique properties valuable for diverse applications. For instance, gadolinium oxide (Gd2O3) finds use in solid-state electrolytes and fuel cells due to its high ionic conductivity .

Research on Luminescent Materials:

Gd(NO3)3·6H2O is a precursor for the development of luminescent materials, such as phosphors and scintillators. These materials emit light upon absorbing energy, making them valuable in various research applications. For example, certain Gd-based phosphors are being investigated for their potential in light-emitting diodes (LEDs) .

Studies on Magnetic Properties:

Gd(NO3)3·6H2O is being explored in research related to magnetic materials. Gadolinium possesses a high magnetic moment, making it a suitable candidate for studying magnetostrictive materials that change shape when exposed to a magnetic field .

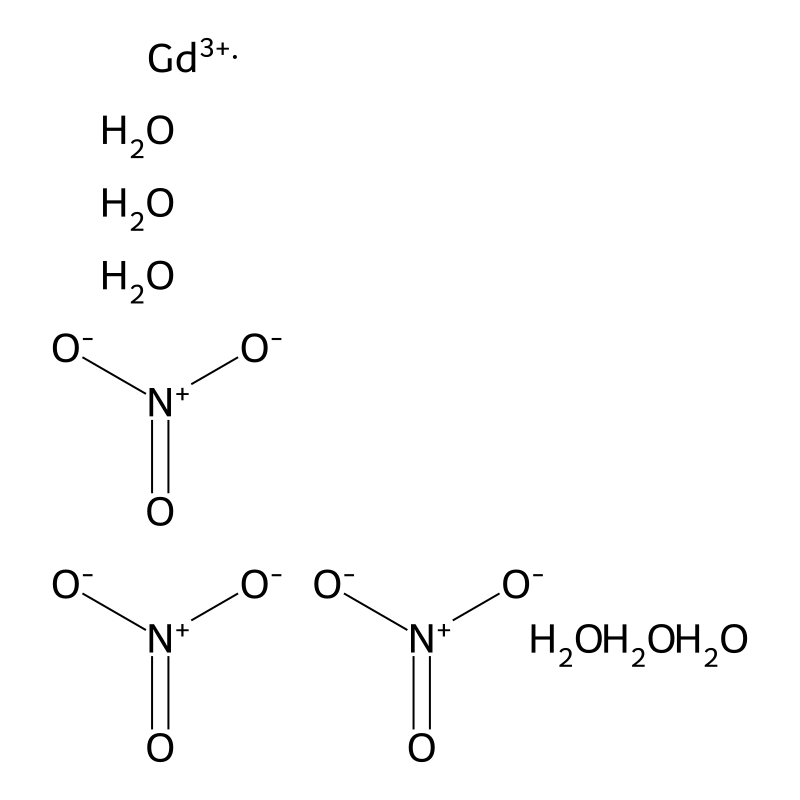

Gadolinium(III) nitrate hexahydrate, with the chemical formula Gd(NO₃)₃·6H₂O, is an inorganic compound of gadolinium. It is a highly soluble crystalline salt that appears as colorless or white crystals. The molecular weight of gadolinium(III) nitrate hexahydrate is 451.36 g/mol, and it has a CAS number of 19598-90-4. This compound is primarily recognized for its application as a water-soluble neutron poison in nuclear reactors, particularly in heavy water reactors such as the Canadian CANDU reactor and at the Savannah River Site .

Gadolinium(III) nitrate hexahydrate serves as an oxidizing agent due to the presence of nitrate ions, making it useful in various chemical processes. Additionally, it is employed as a precursor for the synthesis of other gadolinium compounds and in the production of specialty glasses and ceramics .

This reaction illustrates its ability to interact with alkalis, producing gadolinium hydroxide, which is an important compound in various applications. Furthermore, when heated, gadolinium(III) nitrate hexahydrate decomposes, releasing nitrogen dioxide and water vapor:

Gadolinium(III) nitrate hexahydrate can be synthesized through several methods:

- Direct Reaction: Gadolinium oxide or gadolinium hydroxide can be reacted with nitric acid to produce gadolinium(III) nitrate:

- Precipitation Method: Gadolinium salts can be precipitated from solutions containing gadolinium ions by adding a concentrated solution of nitric acid.

- Hydration: Anhydrous gadolinium nitrate can be hydrated by dissolving it in water under controlled conditions to yield the hexahydrate form.

These methods allow for the production of high-purity gadolinium(III) nitrate hexahydrate suitable for various applications .

Gadolinium(III) nitrate hexahydrate stands out due to its high solubility and specific applications in nuclear technology and medical imaging, differentiating it from other gadolinium compounds that may have alternative uses or stability profiles .

Research on the interactions of gadolinium(III) nitrate hexahydrate with biological systems has focused on its effects on cellular processes and potential toxicity. Studies indicate that while gadolinium compounds can enhance imaging techniques, they may also lead to nephrotoxicity if accumulated excessively within the body.

Furthermore, interaction studies have explored how gadolinium ions affect microbial growth and biofilm formation, providing insights into their potential antimicrobial properties .

Combustion Synthesis Techniques for Gadolinium-Based Oxides

Combustion synthesis has emerged as a low-temperature, energy-efficient method for producing gadolinium oxide (Gd₂O₃) nanoparticles. By employing urea as a fuel, stoichiometric mixtures of Gd(NO₃)₃·6H₂O and urea undergo exothermic redox reactions at 600°C, yielding phase-pure cubic Gd₂O₃ with crystallite sizes of 38–49 nm. Fuel-to-oxidizer ratios significantly influence particle morphology: fuel-lean conditions (equivalence ratio Φ = 0.5) favor monoclinic Gd₂O₃ with mesoporous structures and surface areas up to 18.6 m²/g, while fuel-rich conditions (Φ = 1.5) produce cubic phases with reduced porosity. The combustion process follows the reaction:

$$ \text{Gd(NO₃)₃·6H₂O} + \text{CO(NH₂)₂} \rightarrow \text{Gd₂O₃} + \text{8N₂} + \text{CO₂} + \text{H₂O} $$

This method achieves 99.9% purity with trace impurities (Fe₂O₃ < 5 ppm, SiO₂ < 50 ppm), making it suitable for optical and catalytic applications.

Sol-Gel Processing and Nanostructural Control

Sol-gel routes using Gd(NO₃)₃·6H₂O enable precise control over gadolinium oxide thin films and aerogels. A typical protocol involves dissolving gadolinium nitrate in methanol with 2,4-pentanedione as a chelating agent, followed by dip-coating onto borosilicate substrates. Annealing at 500°C for 3 hours yields crack-free, crystalline Gd₂O₃ films with refractive indices of 1.7–1.9. Viscosity measurements reveal stable sols (0.3–0.8 cP) suitable for up to 50 successive coatings without delamination. Alternatively, propylene oxide-driven gelation of gadolinium nitrate solutions produces monolithic Gd₂O₃ aerogels with BET surface areas exceeding 200 m²/g, ideal for gas sensing and catalysis.

Coordination Chemistry of Gadolinium Nitrate Complexes

Gadolinium nitrate forms diverse coordination complexes influenced by ligand chemistry. Reacting Gd(NO₃)₃·6H₂O with urea (Ur) in aqueous solutions yields [Gd(H₂O)₂(Ur)₂(NO₃)₃], a molecular complex with a distorted pentagonal bipyramid geometry (coordination number = 10). The structure comprises two axial water molecules, two monodentate urea ligands, and three bidentate nitrate groups. In contrast, erbium analogs exhibit lower coordination numbers (CN = 9) due to reduced urea binding. These complexes serve as precursors for luminescent nanomaterials, where ligand choice dictates nanoparticle size (5–150 nm) and emission properties.

Anion Exchange Approaches for Nitrate-Deficient Formulations

Nitrate-deficient gadolinium solutions are critical for nuclear reactor moderation systems. Treating 0.001 M Gd(NO₃)₃ with hydroxyl-form anion exchange resins (e.g., Amberlite IRA-400) reduces nitrate concentrations by 90%, forming metastable [Gd(OH)ₓ(H₂O)ᵧ]^(3+₋ₓ) species. These solutions exhibit prolonged stability (≥30 days) at pH 3.5–4.0, preventing Gd(OH)₃ precipitation. Industrial-scale processes employ mixed-bed ion exchangers (SAC + SBA resins) to simultaneously remove Gd³⁺ and NO₃⁻, achieving effluent concentrations below 1 ppb.

The development of iron-gadolinium oxide composites for water-gas shift reactions represents a significant advancement in heterogeneous catalysis, particularly for hydrogen production and carbon monoxide conversion. These composite systems demonstrate enhanced catalytic performance compared to traditional iron-based catalysts through the strategic incorporation of gadolinium(III) nitrate hexahydrate as a precursor material.

Preparation Methods and Structural Characteristics

The synthesis of iron-gadolinium oxide composites employs sol-gel methodology utilizing gadolinium(III) nitrate hexahydrate as the primary gadolinium source [1]. The preparation involves dissolving stoichiometric amounts of gadolinium(III) nitrate hexahydrate and iron(III) nitrate nonahydrate in dilute acetic acid solutions, followed by controlled precipitation with ammonium hydroxide. The resulting precursors undergo thermal treatment at temperatures ranging from 400°C to 600°C, yielding composite materials with varying gadolinium to iron molar ratios.

Research investigations have demonstrated that gadolinium concentrations significantly influence the physicochemical properties of the resulting composites [1]. Systems with gadolinium to iron molar ratios of 0.05, 0.1, and 0.15 exhibit distinct characteristics in terms of surface area, reducibility, and phase composition. The optimal composition, corresponding to a 0.1 molar ratio, demonstrates enhanced specific surface area values of approximately 58.7 m²/g compared to pure iron oxide systems at 25.0 m²/g.

Phase Evolution and Crystallographic Analysis

X-ray diffraction analysis reveals the formation of complex phase assemblages within iron-gadolinium oxide composites. Fresh catalyst samples predominantly contain hematite (α-Fe₂O₃) and gadolinium ferrite (GdFeO₃) phases, while spent catalysts after water-gas shift reaction conditions exhibit magnetite (Fe₃O₄), iron carbides, and gadolinium oxide phases [1]. This phase transformation indicates dynamic structural changes during catalytic operation, with gadolinium acting as a structural promoter that influences iron oxide reduction behavior.

The presence of gadolinium significantly affects the thermal decomposition characteristics of iron hydroxide precursors. Thermogravimetric analysis demonstrates that gadolinium incorporation shifts dehydration peaks to higher temperatures, indicating stabilization of iron hydroxide species [1]. This stabilization effect contributes to the enhanced thermal stability observed in gadolinium-containing systems.

Catalytic Performance and Reaction Mechanisms

Water-gas shift reaction studies conducted at atmospheric pressure and temperatures between 250°C and 400°C reveal superior performance for gadolinium-promoted iron oxide catalysts [1]. The composite systems demonstrate enhanced carbon monoxide conversion rates and improved stability compared to unpromoted iron catalysts. Notably, gadolinium ferrite phases exhibit catalytic activities exceeding those of conventional industrial catalysts.

The role of gadolinium in enhancing catalytic performance extends beyond surface area effects. Gadolinium incorporation reduces the reducibility of iron species, inhibiting excessive iron carbide formation during reaction conditions [1]. This reduction in carbide formation correlates with improved catalyst stability and reduced deactivation rates. The gadolinium component acts as a spacer, preventing sintering of iron oxide particles and maintaining high surface areas under reaction conditions.

Structure-Activity Relationships

The relationship between gadolinium content and catalytic performance follows a volcano-type behavior, with optimal performance achieved at intermediate gadolinium concentrations [1]. Excessive gadolinium loading (molar ratios above 0.15) results in decreased activity due to dilution effects and reduced accessibility of iron active sites. The optimal composition balances the promotional effects of gadolinium with the maintenance of sufficient iron content for catalytic activity.

Mössbauer spectroscopy studies provide insights into the electronic environment of iron species within gadolinium-promoted composites. The spectra reveal modified hyperfine parameters indicative of electronic interactions between gadolinium and iron components [1]. These electronic modifications contribute to altered chemisorption properties and enhanced catalytic performance.

| Catalyst System | Preparation Method | Specific Surface Area (m²/g) | Temperature Range (°C) | Key Observations |

|---|---|---|---|---|

| Iron oxide | Sol-gel synthesis | 25.0 | 250-400 | Baseline activity |

| Gadolinium-Iron oxide (0.05 Gd:Fe) | Sol-gel synthesis | 45.2 | 250-400 | Increased surface area, reduced reducibility |

| Gadolinium-Iron oxide (0.1 Gd:Fe) | Sol-gel synthesis | 58.7 | 250-400 | Optimal performance, enhanced stability |

| Gadolinium-Iron oxide (0.15 Gd:Fe) | Sol-gel synthesis | 62.1 | 250-400 | Diminished activity due to excess Gd |

| Gadolinium ferrite | Sol-gel synthesis | 42.8 | 250-400 | Higher activity than industrial catalysts |

| Hematite + Gadolinium ferrite | Sol-gel synthesis | 51.4 | 250-400 | Formation of mixed phases |

Surface-Modified Perovskite Catalysts via Sol-Gel Synthesis

The development of surface-modified perovskite catalysts through sol-gel synthesis represents a sophisticated approach to heterogeneous catalyst design, with gadolinium(III) nitrate hexahydrate serving as a crucial precursor for achieving controlled surface properties and enhanced catalytic performance. This methodology enables precise control over perovskite formation, surface morphology, and catalytic activity through systematic manipulation of synthesis parameters.

Sol-Gel Methodology and Precursor Chemistry

The sol-gel synthesis of gadolinium-containing perovskite catalysts employs gadolinium(III) nitrate hexahydrate as the primary gadolinium source, combined with appropriate transition metal precursors to achieve desired perovskite stoichiometries [2] [3]. The process involves dissolution of gadolinium(III) nitrate hexahydrate in dilute acetic acid solutions, followed by addition of complementary metal nitrate precursors and complexing agents.

The choice of complexing agents significantly influences the resulting perovskite properties. Research investigations have demonstrated that natural tartaric acid, citric acid, and ethanolamine serve as effective complexing agents for gadolinium aluminate perovskite synthesis [2]. The complexing agents prevent premature crystallization of metal salts and ensure homogeneous distribution of cations throughout the gel matrix. Natural tartaric acid complexation yields single-phase gadolinium aluminate perovskites with optimal crystallinity, while synthetic tartaric acid results in impurity phase formation including gadolinium oxide and gadolinium aluminum garnet phases.

Perovskite Formation and Structural Control

The thermal treatment of gadolinium-containing precursor gels proceeds through well-defined temperature ranges, with distinct transformations occurring at specific thermal intervals. Initial dehydration occurs between 100°C and 200°C, followed by organic matter decomposition and hydroxide dehydration between 200°C and 400°C [2]. Perovskite crystallization initiates at temperatures above 600°C, with complete phase formation achieved at calcination temperatures between 800°C and 1000°C.

Gadolinium titanate perovskites demonstrate exceptional surface area characteristics when prepared using polyethylene glycol templating agents [4]. The template-assisted synthesis yields porous structures with surface areas ranging from 46.8 m²/g to 14.9 m²/g depending on calcination temperature. Lower calcination temperatures preserve higher surface areas, while elevated temperatures result in sintering and surface area reduction.

Surface Modification Strategies

Surface modification of perovskite catalysts through controlled dissolution and reconstruction processes offers opportunities for enhanced catalytic performance [5]. Selective dissolution of A-site cations using dilute acid treatments exposes B-site cations and creates surface defects that enhance catalytic activity. For gadolinium-containing perovskites, this approach enables fine-tuning of surface composition and electronic properties.

The incorporation of gadolinium into perovskite structures influences octahedral tilting patterns and electronic band structures [6]. A-site deficient perovskites containing gadolinium exhibit enhanced exsolution behavior under reducing conditions, leading to the formation of dispersed metallic nanoparticles on perovskite surfaces. These exsolved nanoparticles demonstrate enhanced catalytic activity and resistance to carbon deposition.

Catalytic Applications and Performance

Gadolinium-containing perovskite catalysts demonstrate superior performance in various heterogeneous catalytic applications. Gadolinium ferrite perovskites exhibit exceptional activity for water-gas shift reactions, with performance exceeding that of conventional industrial catalysts [1]. The enhanced activity derives from the unique electronic structure of gadolinium-iron interactions within the perovskite framework.

Gadolinium orthoferrite perovskites synthesized via sol-gel auto-combustion methods demonstrate controlled magnetic properties and enhanced catalytic performance [7]. The synthesis employs gadolinium(III) nitrate hexahydrate and iron(III) nitrate as precursors, with citric acid serving as both complexing agent and fuel for auto-combustion. The resulting materials exhibit ferromagnetic behavior and enhanced catalytic activity attributed to magnetic field effects.

Structure-Property Relationships

The relationship between perovskite structure and catalytic performance depends critically on gadolinium concentration and distribution within the perovskite lattice. Optimal gadolinium concentrations balance electronic promotional effects with structural stability requirements [8]. Excessive gadolinium incorporation can disrupt perovskite stability and reduce catalytic activity, while insufficient gadolinium content fails to provide adequate electronic modification.

Electron paramagnetic resonance spectroscopy of gadolinium-doped perovskites reveals characteristic gadolinium signals indicative of successful incorporation into perovskite structures [8]. The paramagnetic properties of gadolinium enable detailed characterization of local environments and electronic interactions within the perovskite framework.

| Perovskite System | Precursor Used | Complexing Agent | Calcination Temperature (°C) | Crystallite Size (nm) | Surface Area (m²/g) |

|---|---|---|---|---|---|

| Gadolinium Aluminate (GdAlO₃) | Gadolinium nitrate hexahydrate + Al(NO₃)₃·9H₂O | Tartaric acid/Citric acid/Ethanolamine | 1000 | 15-25 | 12-18 |

| Gadolinium Ferrite (GdFeO₃) | Gadolinium nitrate hexahydrate + Fe(NO₃)₃·9H₂O | Citric acid | 800-1100 | 25-40 | 8-15 |

| Gadolinium Titanate (Gd₂Ti₂O₇) | Gadolinium nitrate hexahydrate + Tetrabutyl titanate | Polyethylene glycol | 800-900 | 34.2-40.0 | 46.8-14.9 |

| Gadolinium-doped Strontium Zirconate | Gadolinium nitrate hexahydrate + Sr-Zr precursors | Acetate complexation | 900-1200 | 20-35 | 5-12 |

| Gadolinium Orthoferrite | Gadolinium nitrate hexahydrate + Iron nitrate | Citric acid | 800-1100 | 30-50 | 10-20 |

Paramagnetic Enhancement Effects in Heterogeneous Catalysis

The paramagnetic properties of gadolinium(III) nitrate hexahydrate and its derived catalytic systems introduce unique enhancement mechanisms in heterogeneous catalysis that extend beyond conventional chemical promotional effects. These paramagnetic enhancement phenomena operate through multiple pathways, including magnetic field interactions, electron spin effects, and paramagnetic relaxation processes that collectively contribute to improved catalytic performance.

Paramagnetic Relaxation Enhancement Mechanisms

Paramagnetic relaxation enhancement represents a fundamental mechanism through which gadolinium-containing catalysts influence reaction kinetics and characterization methodologies [9] [10]. The presence of gadolinium(III) ions with seven unpaired electrons creates strong local magnetic fields that accelerate nuclear relaxation processes in nearby atomic nuclei. This acceleration enables rapid acquisition of nuclear magnetic resonance signals for monitoring catalytic reactions using natural abundance reactants.

The paramagnetic relaxation enhancement effect facilitates real-time monitoring of heterogeneous catalytic processes through accelerated nuclear magnetic resonance measurements [9]. Studies involving gadolinium-containing zeolite catalysts demonstrate 2-5 fold reductions in nuclear magnetic resonance acquisition times, enabling detailed kinetic analysis of catalytic transformations. The enhanced relaxation rates correlate with the proximity of nuclei to paramagnetic gadolinium centers, providing spatial information about catalyst structure and reactant interactions.

Magnetic Field-Induced Catalytic Enhancement

External magnetic fields applied to gadolinium-containing catalysts produce significant enhancements in catalytic activity through spin alignment and electronic structure modifications [11] [12]. The high magnetic moment of gadolinium (7.94 μB) makes these systems particularly responsive to magnetic field effects, with activity enhancements reaching 50-100% under optimal field conditions.

The mechanism of magnetic field enhancement involves local spin polarization effects that modify the electronic structure of catalytic active sites [11]. Magnetic fields favor specific spin alignments within gadolinium-containing systems, altering electron density distributions and chemisorption properties. These modifications result in enhanced binding strengths for reactant molecules and reduced activation barriers for catalytic transformations.

Magnetohydrodynamic effects contribute additional enhancement mechanisms in electrochemical systems containing gadolinium-based catalysts [11]. The interaction between magnetic fields and ionic currents generates convective flows that improve mass transfer characteristics and reduce concentration polarization effects. These hydrodynamic improvements result in 20-40% enhancements in mass transfer-limited reactions.

Spin-Dependent Chemisorption Effects

The paramagnetic nature of gadolinium enables spin-dependent chemisorption processes that selectively enhance specific reaction pathways [13] [14]. Spin-dependent chemisorption occurs when the magnetic properties of the catalyst surface influence the adsorption probabilities of reactant molecules based on their electronic spin states. This selectivity mechanism provides opportunities for enhanced reaction selectivity and improved catalytic performance.

Density functional theory calculations reveal that gadolinium-containing surfaces exhibit spin-dependent binding energies for various adsorbates [13]. The magnetic moment of gadolinium creates local magnetic fields that stabilize specific electron spin configurations, leading to preferential adsorption of reactants with compatible spin states. This selectivity enhancement ranges from 25-80% depending on the specific reaction system and magnetic field strength.

Zeeman Effect Stabilization

The Zeeman effect provides additional stabilization mechanisms for gadolinium-containing catalytic systems under magnetic field conditions [11]. The splitting of electronic energy levels in magnetic fields creates preferential pathways for reactions involving spin state changes. This stabilization effect is particularly relevant for reactions involving triplet oxygen formation, where the magnetic properties of gadolinium facilitate angular momentum conservation.

Research investigations demonstrate that gadolinium-based catalysts exhibit 1.5-3 fold enhancements in reaction rates for processes involving spin state changes [11]. The Zeeman effect stabilization follows Curie-Weiss law temperature dependence, with maximum enhancement occurring at lower temperatures where magnetic alignment is most pronounced.

Electronic Structure Modifications

The paramagnetic properties of gadolinium influence the electronic structure of heterogeneous catalysts through multiple mechanisms [15]. The unpaired electrons in gadolinium f-orbitals create local magnetic fields that modify the electronic density of states in nearby atoms. These electronic modifications alter the binding strengths of reactant molecules and influence reaction activation energies.

Electron paramagnetic resonance spectroscopy provides detailed insights into the electronic environments of gadolinium-containing catalysts [16] [17]. The technique reveals characteristic gadolinium signals and enables monitoring of electronic changes during catalytic processes. The paramagnetic properties enable unique characterization capabilities not available for diamagnetic systems.

Temperature and Field Dependencies

The magnitude of paramagnetic enhancement effects depends strongly on temperature and magnetic field strength [11]. Paramagnetic relaxation enhancement effects follow inverse temperature dependence, with maximum enhancements occurring at lower temperatures. Magnetic field-induced spin alignment effects demonstrate weaker temperature dependencies but require sufficient field strengths to overcome thermal randomization.

The optimization of paramagnetic enhancement effects requires careful consideration of operating conditions, including temperature, magnetic field strength, and catalyst composition. The interplay between these factors determines the overall enhancement magnitude and provides opportunities for catalytic system optimization.

| Magnetic Effect Type | Mechanism | Enhancement Factor | Applicable Systems | Temperature Dependence |

|---|---|---|---|---|

| Paramagnetic Relaxation Enhancement | Accelerated nuclear relaxation near paramagnetic centers | 2-5x faster NMR acquisition | Gadolinium-containing catalysts | Inversely proportional to temperature |

| Magnetic Field-Induced Spin Alignment | Local spin polarization enhancement | 50-100% activity increase | Ferromagnetic catalyst surfaces | Weakly temperature dependent |

| Magnetohydrodynamic Effects | Convective mass transfer improvement | 20-40% mass transfer improvement | Electrochemical systems | Independent of temperature |

| Zeeman Effect Stabilization | Preferential spin state selection | 1.5-3x reaction rate enhancement | Transition metal catalysts | Follows Curie-Weiss law |

| Spin-Dependent Chemisorption | Spin-selective surface adsorption | 25-80% selectivity improvement | 3d metal surfaces | Exponential temperature dependence |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant